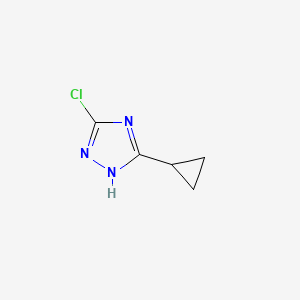
4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid
Übersicht
Beschreibung
4-Methylsulfamoyl-benzoic acid is a chemical compound with the CAS Number: 10252-63-8. It has a molecular weight of 215.23 and its IUPAC Name is 4-[(methylamino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI Code for 4-Methylsulfamoyl-benzoic acid is 1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11). The InChI key is PAOYGUDKABVANA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Methylsulfamoyl-benzoic acid is a solid substance. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -7.47 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 0.72 .Wissenschaftliche Forschungsanwendungen
Nanofiltration Membranes : A study by Liu et al. (2012) discusses the synthesis of novel sulfonated aromatic diamine monomers, including compounds related to 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid, for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities (Liu et al., 2012).
Catalysis in Organic Synthesis : Wang et al. (2018) explored the use of 2,4-Bis(trifluoromethyl)phenylboronic acid, which is structurally related to the compound , as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst was effective for α-dipeptide synthesis (Wang et al., 2018).
Nano Organo Solid Acids : Zolfigol et al. (2015) synthesized novel, mild, and biological-based nano organocatalysts with a urea moiety, relevant to the chemistry of 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid. These catalysts were applied in the synthesis of various organic compounds under mild and green conditions (Zolfigol et al., 2015).
Crystal Structure and Analysis : Etsè et al. (2019) investigated a compound closely related to 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid. They characterized its crystal structure and analyzed its intermolecular interactions, contributing to the understanding of such compounds' chemical behavior (Etsè et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(methylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO4S/c1-13-18(16,17)5-2-3-7(9(14)15)6(4-5)8(10,11)12/h2-4,13-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZVLYOTNAUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)



![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)

![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)


![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)